3-(3-Fluorophenyl)-3-oxopropanal
Description
Overview of 1,3-Dicarbonyl Compounds in Synthetic Organic Chemistry
1,3-Dicarbonyl compounds are organic molecules characterized by the presence of two carbonyl groups separated by a single carbon atom. This structural arrangement imparts unique chemical properties that make them exceptionally versatile building blocks in organic synthesis. organic-chemistry.orgchemrxiv.org The carbon atom situated between the two carbonyl groups, often referred to as the α-carbon, exhibits enhanced acidity due to the electron-withdrawing nature of the adjacent carbonyls. This allows for the ready formation of a stabilized enolate anion, a potent nucleophile in a variety of carbon-carbon bond-forming reactions.
The reactivity of 1,3-dicarbonyl compounds is central to many classical and contemporary organic reactions, including the Claisen condensation, the Michael addition, and various cyclization reactions to form heterocyclic systems. nih.gov Their ability to exist in equilibrium between keto and enol tautomers further expands their reactive profile. This keto-enol tautomerism is a key factor in their utility as precursors for a diverse array of more complex molecules, including pharmaceuticals and natural products. nih.govcopernicus.org
Strategic Importance of Fluorine in Organic Molecules for Chemical Modulation
The strong electron-withdrawing nature of fluorine can profoundly influence a molecule's reactivity, pKa, and metabolic stability. rsc.orgorganic-chemistry.org In the context of drug design, fluorination can enhance binding affinity to target proteins, improve membrane permeability, and block sites of metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate. nih.govnih.gov The strategic placement of a fluorine atom on an aromatic ring, as in 3-(3-Fluorophenyl)-3-oxopropanal, can alter the electron distribution within the ring and influence the reactivity of appended functional groups.
Structural Characteristics and Chemical Significance of Substituted Oxopropanals
Substituted oxopropanals, also known as β-ketoaldehydes, are a subclass of 1,3-dicarbonyl compounds that feature both a ketone and an aldehyde functional group. This combination of two different carbonyl groups within the same molecule leads to differentiated reactivity, offering opportunities for selective chemical transformations. The aldehyde group is generally more electrophilic and susceptible to nucleophilic attack than the ketone group.
The presence of a substituent on the phenyl ring of a phenyl-substituted oxopropanal, such as the fluorine atom in this compound, can modulate the reactivity of both the aldehyde and ketone functionalities. The fluorine atom at the meta-position exerts a strong inductive electron-withdrawing effect, which can increase the electrophilicity of the ketone carbonyl and the acidity of the α-protons. A series of 3-(4-halophenyl)-3-oxopropanal derivatives have been synthesized and evaluated for their antibacterial activities, highlighting the interest in this class of compounds for biological applications. nih.gov
Chemical Data and Synthesis of this compound
While specific experimental data for this compound is not extensively reported in publicly available literature, its synthesis can be envisioned through established methods for preparing β-ketoaldehydes. A common and effective route is the Claisen condensation between a methyl ketone and a formate (B1220265) ester.
For the synthesis of this compound, this would involve the reaction of 3'-fluoroacetophenone (B146931) with an appropriate formate ester, such as ethyl formate, in the presence of a strong base like sodium ethoxide or sodium hydride. The base deprotonates the α-carbon of the ketone to form an enolate, which then attacks the electrophilic carbonyl of the formate ester. A subsequent workup would yield the target β-ketoaldehyde.
Interactive Table: Proposed Synthesis of this compound
| Reactant 1 | Reactant 2 | Base | Product |
| 3'-Fluoroacetophenone | Ethyl Formate | Sodium Ethoxide | This compound |
The chemical properties of this compound can be inferred from its structure.
Interactive Table: Predicted Chemical Properties of this compound
| Property | Predicted Value/Characteristic |
| Molecular Formula | C9H7FO2 |
| Molecular Weight | 166.15 g/mol |
| Appearance | Likely a solid or high-boiling liquid |
| Key Functional Groups | Aldehyde, Ketone, Fluorinated Phenyl Ring |
| Reactivity | Prone to keto-enol tautomerism; susceptible to nucleophilic attack at both carbonyls (aldehyde more reactive); acidic α-protons. |
Research Findings and Potential Applications
Given the established biological activity of related halogenated phenyl-oxopropanals, it is plausible that this compound could exhibit interesting pharmacological properties. nih.gov The presence of the fluorine atom could enhance its metabolic stability and bioavailability, making it a candidate for further investigation in drug discovery programs.
The dual carbonyl functionality of this compound makes it a valuable intermediate for the synthesis of a variety of heterocyclic compounds. For instance, it could react with hydrazines to form pyrazoles, with amidines to form pyrimidines, or with hydroxylamine (B1172632) to form isoxazoles. These heterocyclic cores are prevalent in many biologically active molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-fluorophenyl)-3-oxopropanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,5-6H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLGNTCQVMAMRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 3 Fluorophenyl 3 Oxopropanal and Its Analogs
Classical Approaches to β-Ketoaldehyde Synthesis
The fundamental structure of 3-(3-Fluorophenyl)-3-oxopropanal is the β-ketoaldehyde, or 1,3-dicarbonyl, framework. Classical organic synthesis offers robust methods for constructing this moiety, primarily through condensation and formylation reactions.
Exploration of Condensation Reactions for Formation of the 1,3-Dicarbonyl Framework
The Claisen condensation is a cornerstone reaction for carbon-carbon bond formation and is widely used to create β-dicarbonyl compounds. synarchive.comwikipedia.org This reaction occurs between two ester molecules or, more relevant to the synthesis of the target compound, between a ketone and an ester in the presence of a strong base. wikipedia.org In a "crossed" Claisen condensation, a ketone's enolate attacks an ester, resulting in a β-diketone or, if the ester is a formate (B1220265), a β-ketoaldehyde. chemistrysteps.com
For the synthesis to be efficient and avoid a complex mixture of products, one of the reactants should not have α-hydrogens and thus cannot self-condense. chemistrysteps.comutexas.edu Esters like ethyl benzoate (B1203000) and, particularly, ethyl formate are ideal for this purpose. chemistrysteps.comuwindsor.ca The reaction mechanism involves the deprotonation of the enolizable ketone by a strong base (like sodium ethoxide or sodium hydride) to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the non-enolizable ester. The subsequent elimination of an alkoxide group yields the desired β-dicarbonyl compound. wikipedia.org The final deprotonation of the product drives the equilibrium forward, making the reaction thermodynamically favorable. wikipedia.orgutexas.edu
Formylation Strategies for the Introduction of the Aldehyde Moiety
The introduction of the aldehyde group (a formyl group) onto a ketone precursor is a direct method to synthesize β-ketoaldehydes. The most common strategy involves the Claisen condensation of a ketone with a formylating agent, such as ethyl formate or methyl formate. chemistrysteps.com In this reaction, the ketone is deprotonated at the α-carbon to form an enolate, which then attacks the electrophilic carbonyl of the formate ester.
The choice of base is critical. Sodium alkoxides, like sodium ethoxide, are frequently used. wikipedia.org For less reactive ketones or to improve yields, stronger, non-nucleophilic bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be employed. utexas.eduuwindsor.ca LDA is particularly effective as it is a very strong, sterically hindered base that quantitatively converts esters or ketones into their enolates without adding to the carbonyl groups itself. utexas.edu
Synthesis via Substituted Aromatic Precursors
A highly practical and common route to this compound involves starting with a pre-functionalized aromatic compound, specifically a derivative of (3-fluorophenyl)ethanone.
Utilization of (3-Fluorophenyl)ethanone Derivatives as Starting Materials
The most direct precursor for the synthesis of this compound is 3'-fluoroacetophenone (B146931), also known as 1-(3-fluorophenyl)ethanone. sigmaaldrich.comnih.gov This commercially available starting material possesses the required fluorinated phenyl ring and the acetyl group, which contains the necessary enolizable α-protons. ontosight.ai
The synthesis proceeds via a Claisen condensation, reacting 3'-fluoroacetophenone with a suitable formylating agent. A common and effective agent for this transformation is ethyl formate. The reaction is typically carried out in the presence of a strong base, such as sodium metal or sodium hydride, in an inert solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The base deprotonates the methyl group of the 3'-fluoroacetophenone to generate the corresponding enolate, which then attacks the ethyl formate to yield the sodium salt of this compound after the elimination of sodium ethoxide. Acidic workup then provides the final product.
Table 1: Reaction Parameters for the Synthesis from 3'-Fluoroacetophenone
| Starting Material | Reagent | Base | Solvent | Product |
|---|---|---|---|---|
| 3'-Fluoroacetophenone | Ethyl Formate | Sodium Hydride | Diethyl Ether | This compound |
Strategies for Functional Group Interconversions on the Fluorinated Phenyl Ring
While direct synthesis from 3'-fluoroacetophenone is most common, analogs of the target compound can be prepared by performing functional group interconversions on the fluorinated phenyl ring of precursors or intermediates. For instance, other halogenated analogs, such as 3-(4-bromophenyl)-3-oxopropanal (B1205576) and 3-(4-iodophenyl)-3-oxopropanal, have been synthesized using similar condensation methodologies from their respective halo-acetophenone precursors. nih.gov These starting materials can be accessed through reactions like Friedel-Crafts acylation on a substituted benzene (B151609) or through functional group manipulations on other aromatic compounds. youtube.com The fluorine atom itself can influence the reactivity of the aromatic ring and its substituents, a factor that must be considered in multistep synthetic sequences.
Advanced Synthetic Protocols and Catalytic Routes
Modern organic synthesis continually seeks more efficient, atom-economical, and environmentally benign methods. Research into the synthesis of β-dicarbonyl compounds has led to the development of advanced catalytic protocols. nih.gov
For example, palladium-catalyzed reactions of allylic β-keto esters can generate palladium enolates, which are versatile intermediates capable of undergoing various transformations, including aldol (B89426) and Michael additions. nih.gov While not a direct synthesis of this compound, these methods represent the frontier of 1,3-dicarbonyl synthesis.
Another advanced approach involves the catalytic generation of activated carboxylates from precursors like epoxyaldehydes using N-heterocyclic carbene (NHC) catalysts, such as thiazolium salts. organic-chemistry.orgnih.gov This organocatalytic method allows for the direct and stereoselective synthesis of related structures like β-hydroxyesters under mild conditions. Furthermore, transition metal catalysis, such as nickel-catalyzed hydroacylation of alkynes, provides an atom-economical route to α,β-unsaturated ketones, which are structurally related to the target compound. nih.gov While direct catalytic synthesis of this compound is not widely reported, these advanced methodologies offer potential future pathways for its efficient and selective production.
Chemo- and Regioselective Synthesis of Beta-Ketoaldehydes
The synthesis of β-ketoaldehydes, such as this compound, presents a unique challenge due to the presence of two reactive carbonyl groups. Achieving chemo- and regioselectivity is therefore a primary focus in the development of synthetic methods for these compounds.
One prominent strategy involves the Claisen condensation , a fundamental carbon-carbon bond-forming reaction. masterorganicchemistry.comlibretexts.org In a crossed Claisen condensation, an ester is reacted with a ketone in the presence of a strong base to form a β-dicarbonyl compound. libretexts.org For the synthesis of a β-ketoaldehyde, an ester can be condensed with a compound that provides the aldehyde functionality in a protected or latent form. The choice of base and reaction conditions is critical to prevent self-condensation and other side reactions. libretexts.org For instance, using a non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures can selectively generate the enolate of the ketone, which then attacks the ester.
Another powerful method is the Vilsmeier-Haack reaction . wikipedia.orgijpcbs.com This reaction typically involves the formylation of an electron-rich aromatic or heteroaromatic compound using a Vilsmeier reagent, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). jk-sci.comorganic-chemistry.org The reaction proceeds through an electrophilic substitution, yielding an iminium salt that is subsequently hydrolyzed to the aldehyde. wikipedia.orgchemistrysteps.com While classically applied to aromatic rings, variations of this reaction can be adapted for the synthesis of β-ketoaldehydes from appropriate ketone precursors.
Recent advancements in catalysis have introduced highly selective methods. For example, rhodium-catalyzed reactions have been developed for the chemo- and regioselective synthesis of γ,δ-unsaturated ketones, demonstrating the potential of transition metal catalysis in controlling selectivity in dicarbonyl synthesis. Furthermore, zinc-catalyzed reductions of α,β-unsaturated ketones have shown high regioselectivity, indicating the utility of metal catalysts in targeting specific carbonyl groups within a molecule.
The following table summarizes various catalytic approaches that can be applied to the synthesis of β-dicarbonyl compounds, highlighting the catalyst, substrates, and reported yields for analogous reactions.
| Catalyst/Reagent | Substrate 1 | Substrate 2 | Product Type | Yield (%) |
| Sodium Ethoxide | Ester | Ester | β-Keto Ester | Varies |
| LDA | Ketone | Ester | β-Diketone | Varies |
| POCl₃/DMF | Electron-rich arene | - | Aryl aldehyde | Varies |
| Rh(I) catalyst | β-Ketoacid | Alkyne | γ,δ-Unsaturated Ketone | High |
| Zn(OAc)₂/HBpin | α,β-Unsaturated Ketone | - | Allylic Alcohol | 81-95 |
Enamine-Mediated Approaches in β-Dicarbonyl Synthesis
Enamine-mediated synthesis represents a versatile and widely used strategy for the construction of β-dicarbonyl compounds. This approach, often referred to as the Stork enamine synthesis , involves the reaction of an enamine with an acyl halide or another electrophilic carbonyl compound.
The first step in this process is the formation of an enamine from a ketone and a secondary amine, such as pyrrolidine, piperidine, or morpholine. This reaction is typically catalyzed by a trace amount of acid and involves the removal of water to drive the equilibrium towards the enamine product.
Once formed, the enamine acts as a nucleophile, with the nitrogen atom's lone pair pushing electron density to the α-carbon, making it nucleophilic. The enamine then attacks an acyl chloride, such as 3-fluorobenzoyl chloride, in an acylation step. This is followed by hydrolysis of the resulting iminium salt to afford the desired β-diketone or, in the case of formylating agents, a β-ketoaldehyde.
The use of enamines provides a milder alternative to the use of strong bases for generating enolates, often leading to higher yields and fewer side reactions. The reactivity and selectivity of the enamine can be tuned by the choice of the secondary amine.
Several catalysts have been employed to facilitate the synthesis of β-enamino compounds, which are key intermediates in these synthetic routes. The table below illustrates the effectiveness of different catalysts in the synthesis of β-enaminones from 1,3-dicarbonyl compounds and amines.
| Catalyst | Solvent | Temperature | Yield (%) |
| LaCl₃·7H₂O | Methylene (B1212753) Dichloride | Room Temperature | 85-93 |
| Ceric Ammonium Nitrate | - | - | 70-93 |
| Ferric (III) Ammonium Nitrate | Solvent-free | Room Temperature | 69-92 |
| Gold (III) catalyst | - | - | 61-98 |
| Cobalt (II) Chloride | Solvent-free | - | High |
These enamine-based methods offer a powerful and flexible platform for the synthesis of a wide range of β-dicarbonyl compounds, including those with sensitive functional groups like the fluorine atom in this compound.
Chemical Reactivity and Transformations of 3 3 Fluorophenyl 3 Oxopropanal
Tautomerism and Conformational Analysis
Like other 1,3-dicarbonyl compounds, 3-(3-fluorophenyl)-3-oxopropanal exists as a mixture of tautomeric forms in equilibrium: the keto form and the enol form. This dynamic equilibrium is a fundamental characteristic of its chemical nature.
Investigation of Keto-Enol Tautomerism: Equilibrium and Stabilizing Factors
The equilibrium between the keto and enol tautomers is influenced by several factors, including the solvent, temperature, and intrinsic structural features. The enol form is significantly stabilized by two primary factors: the formation of a six-membered quasi-aromatic ring via a strong intramolecular hydrogen bond between the enolic hydroxyl group and the ketone carbonyl oxygen, and the creation of a conjugated system that extends from the phenyl ring across the enol and ketone functionalities.
The general equilibrium can be depicted as follows:
Keto Form ⇌ Enol FormKeto Form: this compound
Enol Form: (Z)-3-(3-Fluorophenyl)-3-hydroxyprop-2-enal
The electron-withdrawing nature of the 3-fluorophenyl group increases the acidity of the α-protons (the protons on the carbon between the two carbonyls), which can facilitate the formation of the enol tautomer. In non-polar solvents, the enol form is often favored as it allows the molecule to stabilize itself through the intramolecular hydrogen bond. In contrast, polar, protic solvents can disrupt this internal hydrogen bond by forming intermolecular hydrogen bonds with the carbonyl groups, potentially shifting the equilibrium slightly towards the keto form.
Computational and Spectroscopic Characterization of Tautomeric Forms
Computational studies and spectroscopic methods are essential tools for characterizing the individual tautomers and determining their relative populations. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly informative.
In ¹H NMR spectroscopy, the keto form is characterized by the presence of a signal for the aldehyde proton (-CHO) and the α-protons (-CH₂-). The enol form, conversely, shows a characteristic downfield signal for the enolic hydroxyl proton (-OH), often broadened due to hydrogen bonding and exchange, and a signal for the vinyl proton (=CH-).
IR spectroscopy can also distinguish between the two forms. The keto form displays two distinct carbonyl stretching frequencies (νC=O), one for the aldehyde and one for the ketone. The enol form shows a C=O stretch at a lower frequency due to conjugation and hydrogen bonding, a broad O-H stretching band, and a C=C stretching band.
Table 1: Predicted Spectroscopic Data for Tautomers of this compound
| Tautomer | Spectroscopic Method | Key Predicted Signals |
| Keto Form | ¹H NMR | Aldehyde proton (δ ≈ 9.7-9.8 ppm, t), Methylene (B1212753) protons (α-protons, δ ≈ 4.0-4.2 ppm, d), Aromatic protons (δ ≈ 7.2-7.8 ppm, m) |
| ¹³C NMR | Aldehyde C=O (δ ≈ 198-202 ppm), Ketone C=O (δ ≈ 190-195 ppm), Methylene carbon (δ ≈ 45-50 ppm) | |
| IR | Aldehyde C=O stretch (≈ 1720-1740 cm⁻¹), Ketone C=O stretch (≈ 1680-1700 cm⁻¹), Aldehydic C-H stretch (≈ 2720, 2820 cm⁻¹) | |
| Enol Form | ¹H NMR | Enolic OH (δ ≈ 12-15 ppm, broad s), Vinyl proton (δ ≈ 5.8-6.2 ppm, d), Aldehydic proton (as part of enal system, δ ≈ 8.0-8.5 ppm, d), Aromatic protons (δ ≈ 7.2-7.8 ppm, m) |
| ¹³C NMR | Ketone C=O (conjugated, δ ≈ 180-185 ppm), Enolic C-OH (δ ≈ 175-180 ppm), Vinylic carbon (δ ≈ 95-100 ppm) | |
| IR | Conjugated C=O stretch (≈ 1640-1660 cm⁻¹), C=C stretch (≈ 1580-1620 cm⁻¹), Broad O-H stretch (≈ 2500-3200 cm⁻¹) |
Reactions Involving the Aldehyde Functionality
The aldehyde group is generally more reactive towards nucleophiles than the ketone group due to less steric hindrance and greater electrophilicity of the aldehyde carbonyl carbon. This difference in reactivity allows for selective transformations at the aldehyde position.
Nucleophilic Addition Reactions to Form Imine, Oxime, and Hydrazone Derivatives
This compound readily undergoes condensation reactions at the aldehyde carbonyl with primary amines and related compounds to form various derivatives. These reactions typically proceed with high chemoselectivity for the aldehyde.
Imine (Schiff Base) Formation: Reaction with a primary amine (R-NH₂) under mildly acidic conditions yields an imine derivative.
Oxime Formation: Condensation with hydroxylamine (B1172632) (NH₂OH) produces an oxime. organic-chemistry.org
Hydrazone Formation: Reaction with hydrazine (B178648) (NH₂NH₂) or its substituted derivatives (e.g., phenylhydrazine) affords the corresponding hydrazone. wikipedia.orgchemistrysteps.com
These reactions involve the nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the C=N double bond.
Table 2: Selective Condensation Reactions at the Aldehyde Functionality
| Reactant | Product Type | General Reaction Scheme |
| Primary Amine (R-NH₂) | Imine | Ar-CO-CH₂-CHO + R-NH₂ → Ar-CO-CH₂-CH=N-R + H₂O |
| Hydroxylamine (NH₂OH) | Oxime | Ar-CO-CH₂-CHO + NH₂OH → Ar-CO-CH₂-CH=N-OH + H₂O |
| Hydrazine (R-NHNH₂) | Hydrazone | Ar-CO-CH₂-CHO + R-NHNH₂ → Ar-CO-CH₂-CH=N-NH-R + H₂O |
| (Where Ar = 3-Fluorophenyl) |
Selective Reduction to Corresponding Primary Alcohols
The greater reactivity of the aldehyde allows for its selective reduction to a primary alcohol while leaving the ketone group intact. This chemoselective reduction can be achieved using specific reducing agents or by carefully controlling reaction conditions.
A common method involves the use of mild hydride reagents. Sodium borohydride (B1222165) (NaBH₄) can selectively reduce aldehydes over ketones, especially at lower temperatures or with the addition of certain salts that modulate its reactivity. sydney.edu.auck12.org For instance, systems like NaBH₄ in the presence of sodium carbonate in water have been shown to be effective for the selective reduction of aldehydes in ketoaldehydes.
The product of this selective reduction is 3-(3-fluorophenyl)-3-oxopropan-1-ol, a keto-alcohol.
Reactions Involving the Ketone Functionality
To achieve selective reactions at the less reactive ketone functionality, it is often necessary to first protect the more reactive aldehyde group. chemistrysteps.comyoutube.com A common strategy is to convert the aldehyde into a cyclic acetal (B89532), which is stable under many reaction conditions used to modify ketones but can be easily removed later.
Protection: The aldehyde group can be selectively protected by reacting this compound with a diol, such as ethylene (B1197577) glycol, under acidic catalysis to form a 1,3-dioxolane. The ketone is significantly less reactive and remains unprotected under these conditions. chemistrysteps.com
Reaction at the Ketone: With the aldehyde protected, the ketone is now available for a range of transformations.
Baeyer-Villiger Oxidation: The ketone can be oxidized to an ester using a peroxyacid like meta-chloroperoxybenzoic acid (mCPBA). organic-chemistry.orgwikipedia.orgchemistrysteps.comorganicreactions.org The migratory aptitude of the groups attached to the ketone determines the regioselectivity of oxygen insertion. In this case, the 3-fluorophenyl group has a higher migratory aptitude than the methylene group, leading to the formation of a phenyl ester.
Wittig Reaction: The ketone can be converted to an alkene via the Wittig reaction, using a phosphorus ylide (a Wittig reagent). commonorganicchemistry.comwikipedia.orglumenlearning.comorganic-chemistry.orglibretexts.org This allows for the formation of a carbon-carbon double bond at the position of the ketone carbonyl.
Deprotection: After the desired reaction at the ketone is complete, the protecting acetal group can be removed by hydrolysis with aqueous acid, regenerating the aldehyde functionality. chemistrysteps.com
This protection-reaction-deprotection sequence provides a versatile route to selectively modify the ketone center in the presence of the aldehyde.
Nucleophilic Addition and Condensation Reactions at the Ketone Carbonyl
The ketone carbonyl in this compound is susceptible to nucleophilic attack, a characteristic reaction of ketones. However, its reactivity is modulated by the electronic effect of the 3-fluorophenyl substituent and the presence of the adjacent aldehyde group. Generally, aldehydes are more reactive towards nucleophiles than ketones due to lesser steric hindrance and greater polarization of the carbonyl bond. Consequently, selective reaction at the ketone carbonyl requires careful choice of reagents and reaction conditions.
Under specific conditions, nucleophiles can be directed to react preferentially at the ketone. For instance, the formation of imines and related derivatives through condensation with primary amines is a plausible transformation, although competitive reaction at the more reactive aldehyde carbonyl is a significant consideration.
Cyclization and Annulation Reactions
The 1,3-dicarbonyl moiety is a classic scaffold for the synthesis of a wide variety of cyclic and heterocyclic compounds. This compound serves as a valuable precursor in these transformations, with the two carbonyl groups and the intervening methylene group providing the necessary atoms for ring formation with appropriate binucleophilic reagents.
Formation of Heterocyclic Systems Utilizing the 1,3-Dicarbonyl Scaffold
The reaction of 1,3-dicarbonyl compounds with binucleophiles is a cornerstone of heterocyclic synthesis. This compound is a suitable substrate for the construction of various five- and six-membered heterocyclic rings.
A notable application is in the synthesis of pyrazole derivatives. While direct reaction of this compound with hydrazine is not explicitly detailed in the available literature, the synthesis of related compounds strongly suggests this pathway. For example, the synthesis of 4-amino-5-(5-(3-fluorophenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol utilizes 1-(3-fluorophenyl)ethan-1-one and diethyl oxalate (B1200264) as starting materials zsmu.edu.uaresearchgate.net. This combination, under basic conditions such as with sodium methylate, is a standard method for generating a 1,3-dicarbonyl intermediate, which then undergoes cyclization with a hydrazine derivative to form the pyrazole ring zsmu.edu.uaresearchgate.net. This strongly implies that this compound, or its synthetic equivalents, is a key intermediate in the formation of the 3-(3-fluorophenyl)pyrazole core.
The general reaction for the formation of a pyrazole from a 1,3-dicarbonyl compound and hydrazine is depicted below:
| Reactant 1 | Reactant 2 | Heterocyclic Product |
| This compound | Hydrazine | 3-(3-Fluorophenyl)pyrazole |
Similarly, reactions with other binucleophiles can be envisaged to yield a variety of heterocycles:
| Binucleophile | Resulting Heterocycle |
| Hydroxylamine | Isoxazole |
| Urea | Pyrimidine |
| Guanidine | Pyrimidine |
| Thiourea | Pyrimidine |
Studies on Regioselectivity in Ring-Closing Reactions with Bifunctional Nucleophiles
When unsymmetrical 1,3-dicarbonyl compounds like this compound react with unsymmetrical bifunctional nucleophiles, the issue of regioselectivity arises. The two carbonyl groups—ketone and aldehyde—exhibit different reactivities. The aldehyde is generally more electrophilic than the ketone. This difference in reactivity can be exploited to control the orientation of the ring closure.
For instance, in the reaction with a substituted hydrazine (R-NHNH2), two regioisomeric pyrazoles can potentially be formed. The initial nucleophilic attack of the more nucleophilic nitrogen of the substituted hydrazine will likely occur at the more electrophilic aldehyde carbonyl. Subsequent cyclization and dehydration would then lead to a specific regioisomer. However, the precise outcome can be influenced by factors such as the nature of the substituent on the hydrazine, the reaction conditions (e.g., pH), and the electronic influence of the 3-fluorophenyl group. Detailed experimental studies are required to definitively establish the regiochemical outcome of such reactions for this specific substrate.
Reactivity of the Methylene Bridge
The methylene group flanked by two carbonyl groups is a highly reactive site due to the electron-withdrawing nature of the adjacent carbonyls.
Acidity and Enolization Chemistry of the Active Methylene Group
The protons on the methylene carbon of this compound are significantly acidic. This increased acidity is due to the ability of the conjugate base, an enolate ion, to be stabilized by resonance delocalization of the negative charge onto both carbonyl oxygen atoms. The 3-fluorophenyl group, being electron-withdrawing, further enhances the acidity of these protons.
This acidity facilitates the formation of a stable enolate under relatively mild basic conditions. The compound exists in a tautomeric equilibrium between the keto and enol forms. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.
Tautomeric Forms of this compound
| Keto Form | Enol Form (Ketone Enol) | Enol Form (Aldehyde Enol) |
|---|
Alpha-Functionalization and Carbon-Carbon Bond Formation at the Methylene Center
The generation of a stable enolate from this compound allows for a variety of functionalization reactions at the central carbon atom. This enolate acts as a potent nucleophile and can participate in reactions to form new carbon-carbon bonds.
Alkylation and Acylation: The enolate can be readily alkylated by treatment with alkyl halides or acylated with acyl halides or anhydrides. These reactions provide a straightforward route to introduce alkyl or acyl groups at the alpha-position between the two carbonyls.
Knoevenagel Condensation: The active methylene group can participate in Knoevenagel condensation reactions with aldehydes and ketones in the presence of a weak base. This reaction involves the nucleophilic addition of the enolate to the carbonyl component, followed by dehydration to yield an α,β-unsaturated product.
Michael Addition: The enolate can also act as a Michael donor, adding to α,β-unsaturated carbonyl compounds in a conjugate addition reaction.
These reactions highlight the synthetic utility of the active methylene bridge in this compound for the construction of more complex molecular architectures.
Applications As a Synthetic Intermediate and Building Block
Construction of Complex Organic Architectures
The presence of multiple reactive sites allows 3-(3-fluorophenyl)-3-oxopropanal to participate in a wide range of chemical transformations, leading to the formation of diverse and complex molecular scaffolds.
As a β-dicarbonyl compound, this compound is an important precursor in organic synthesis. pressbooks.pub The hydrogen atoms on the carbon situated between the two carbonyl groups (the α-carbon) are notably acidic, allowing for the easy formation of a nucleophilic enolate. pressbooks.pub This enolate can then undergo various reactions, such as alkylation, to introduce new substituents. pressbooks.pub
This reactivity makes it a prime starting material for multicomponent reactions, where its bifunctional nature can be exploited to construct complex heterocyclic systems in a single step. nih.gov Bifunctional building blocks like aryl glyoxals and other 3-oxo-aryl derivatives are extensively used to generate five- and six-membered heterocycles, which are core structures in many natural products and pharmaceuticals. nih.govnih.govresearchgate.net The distinct reactivity of the aldehyde and ketone groups in this compound allows for selective and sequential reactions, providing a pathway to a wide array of structurally diverse organic molecules.
The quinoline (B57606) framework is a prominent nitrogen-containing heterocycle found in numerous pharmaceuticals and functional materials. scielo.brorganic-chemistry.org Several classical and modern synthetic methods for preparing quinolines rely on the reaction between an aniline (B41778) derivative and a β-dicarbonyl compound. iipseries.orgorganic-chemistry.org
One of the most powerful methods for quinoline synthesis is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group adjacent to a carbonyl functionality. iipseries.org this compound is an ideal substrate for this type of reaction. In a typical Friedländer synthesis, it can react with a 2-aminoarylketone or aldehyde, where the enolate of the 3-oxopropanal moiety attacks the carbonyl of the aniline derivative, followed by cyclization and dehydration to yield a highly substituted quinoline. The fluorophenyl group remains as a key substituent on the final quinoline ring, influencing its electronic and biological properties. Other domino cyclization reactions starting from similar keto-enamine precursors have also been shown to produce fused quinoline systems like cyclopenta[c]quinolines. researchgate.net
Role in Materials Science and Supramolecular Chemistry
The precise structure of this compound makes it a promising candidate as a molecular building block for creating highly ordered, porous materials with tailored properties.
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials built from the self-assembly of molecular building blocks. researchgate.nettcichemicals.comresearchgate.net The properties of these materials can be tuned by carefully selecting the geometry and functionality of the building blocks. researchgate.net
The introduction of fluorine atoms into the framework is a known strategy to enhance properties such as CO2 sorption and chemical stability. cjps.org For instance, a fluorine-functionalized 3D COF demonstrated improved carbon dioxide uptake and higher CO2/N2 selectivity compared to its non-fluorinated counterpart. cjps.org With its aldehyde group, this compound can be used as a linker in the synthesis of imine-linked COFs through condensation reactions with polyamine monomers. The β-dicarbonyl moiety can also be used as a chelating site for metal ions, making it a potential organic linker for the construction of fluorinated MOFs. The use of flexible building blocks has also been shown to impart interesting dynamic properties, such as breathing behavior, into 3D COFs. nih.gov
The performance of organic electronic devices, such as solar cells and transistors, depends heavily on the properties of the small molecule semiconductors used. researchgate.netresearchgate.net The incorporation of fluorine atoms into organic semiconductors is a powerful strategy for tuning their electronic energy levels (HOMO/LUMO), which can lead to higher device efficiencies. researchgate.net Fluorine substitution can lower the HOMO level, resulting in increased open-circuit voltage in organic solar cells and improved charge carrier transport. researchgate.net
This compound serves as a valuable initial building block for more complex, π-conjugated organic semiconductors. Its reactive carbonyl groups provide handles for extending the conjugation through reactions like the Knoevenagel condensation, creating larger molecular systems suitable for electronic applications. The presence of the 3-fluorophenyl group provides a means to fine-tune the material's electronic characteristics, a critical aspect of modern materials design. acs.org
Potential as a Ligand or Catalyst Component in Metal-Mediated Transformations
The β-dicarbonyl moiety is a classic functional group for forming stable complexes with a wide variety of metal ions. acs.org In its enolate form, this compound can act as a bidentate ligand, coordinating to a metal center to form a stable six-membered chelate ring.
The identity of the ligands surrounding a metal center is crucial in determining the outcome of catalytic reactions. nsf.govnih.govrug.nl The electronic properties of the 3-fluorophenyl group on this ligand can influence the electron density at the metal center. This electronic modulation can affect the reactivity and selectivity of the resulting metal complex in catalytic processes, such as cross-coupling reactions or oxidations. While many palladium precatalysts utilize phosphine (B1218219) ligands, the development of new ligand types is an active area of research to improve catalyst performance and stability. nsf.gov The ability to systematically modify the ligand structure, for example by changing the position or number of fluorine atoms on the phenyl ring, allows for the fine-tuning of the catalyst's properties for a specific chemical transformation.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.
Proton (¹H) NMR for Structural Connectivity and Proton Environments
A ¹H NMR spectrum of 3-(3-Fluorophenyl)-3-oxopropanal would provide crucial information about the number of different proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values. The expected signals would correspond to the aldehydic proton, the methylene (B1212753) protons, and the aromatic protons of the fluorophenyl ring. The coupling between adjacent protons would help establish the connectivity of the propanal chain, while the coupling patterns of the aromatic protons would confirm the meta-substitution pattern of the fluorine atom on the phenyl ring.
Expected ¹H NMR Data: (Note: This table is a representation of expected values and is not based on experimental data.)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
|---|---|---|---|
| ~9.7 | t | J ≈ 2-3 | Aldehydic proton (-CHO) |
| ~3.5 | d | J ≈ 2-3 | Methylene protons (-CH₂-) |
| ~7.8-7.9 | m | - | Aromatic protons |
| ~7.5-7.6 | m | - | Aromatic protons |
Carbon (¹³C) NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbons (ketone and aldehyde) would be distinct and downfield due to their deshielded nature. The carbons of the aromatic ring would show characteristic shifts, with the carbon directly attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.
Expected ¹³C NMR Data: (Note: This table is a representation of expected values and is not based on experimental data.)
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~201 | Aldehydic Carbonyl (C=O) |
| ~195 | Ketonic Carbonyl (C=O) |
| ~162 (d, ¹JCF ≈ 245 Hz) | C-F of aromatic ring |
| ~135 (d, ³JCF ≈ 8 Hz) | Aromatic C |
| ~131 (d, ³JCF ≈ 8 Hz) | Aromatic C |
| ~124 (d, ⁴JCF ≈ 3 Hz) | Aromatic C |
| ~121 (d, ²JCF ≈ 21 Hz) | Aromatic C |
| ~115 (d, ²JCF ≈ 22 Hz) | Aromatic C |
Fluorine (¹⁹F) NMR for Probing the Electronic Environment of the Fluorine Atom
¹⁹F NMR spectroscopy is highly sensitive to the electronic environment of the fluorine atom. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be indicative of the electronic nature of the meta-substituted phenyl ring.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Characteristic Vibrational Modes of Carbonyl Groups and Fluorinated Aromatic Rings
The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups (aldehyde and ketone). The C-H stretch of the aldehyde group would also be a key diagnostic peak. Additionally, characteristic absorptions for the C-F bond and the C=C bonds of the aromatic ring would be present.
Expected IR Data: (Note: This table is a representation of expected values and is not based on experimental data.)
| Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~1725 | Strong | Aldehyde C=O stretch |
| ~1690 | Strong | Ketone C=O stretch |
| ~2820, ~2720 | Medium | Aldehyde C-H stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the bonds adjacent to the carbonyl groups, leading to characteristic fragment ions that would further support the proposed structure.
High-Resolution Mass Spectrometry for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with high precision, it is possible to calculate the exact molecular formula. For this compound, the theoretical exact mass can be calculated and would be confirmed by HRMS analysis, typically using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
| Parameter | Value |
| Molecular Formula | C₉H₇FO₂ |
| Calculated Monoisotopic Mass | 166.04301 u |
| Ionization Mode | ESI/APCI |
| Expected Ion | [M+H]⁺, [M+Na]⁺ |
Note: The data in this table is calculated based on the chemical formula and represents the expected values from HRMS analysis.
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When subjected to ionization, the molecular ion of this compound is expected to undergo characteristic fragmentation, providing evidence for its specific arrangement of atoms.
The fragmentation of this compound would likely proceed through several key pathways. Alpha-cleavage adjacent to the carbonyl groups is a common fragmentation route for ketones and aldehydes. libretexts.org The presence of the aromatic ring and the fluorine atom would also influence the fragmentation, leading to characteristic neutral losses and fragment ions.
Predicted Fragmentation Pathways:
Loss of CHO: Cleavage of the bond between the aldehyde carbonyl and the adjacent methylene group would result in the loss of a formyl radical (•CHO), leading to a significant peak at m/z 137.
Formation of the 3-Fluorobenzoyl Cation: Cleavage of the C-C bond between the ketone carbonyl and the methylene group would generate the stable 3-fluorobenzoyl cation, which would be observed at m/z 123. This is often a prominent peak in the mass spectra of such compounds.
Loss of CO: Subsequent loss of carbon monoxide from the 3-fluorobenzoyl cation could lead to the formation of the 3-fluorophenyl cation at m/z 95.
McLafferty Rearrangement: While less direct, a McLafferty-type rearrangement involving the aldehydic proton and the ketone carbonyl is a possibility, though likely a minor pathway. libretexts.org
| Predicted Fragment Ion (m/z) | Proposed Structure/Identity |
| 166 | [M]⁺ (Molecular Ion) |
| 137 | [M - CHO]⁺ |
| 123 | [FC₆H₄CO]⁺ |
| 95 | [FC₆H₄]⁺ |
Note: The fragmentation data is predictive and based on established principles of mass spectrometry. libretexts.orglibretexts.orgmiamioh.edu
X-ray Diffraction Analysis
Solid-State Structural Parameters and Intermolecular Interactions of the Compound and its Derivatives
Based on the analysis of similar organic molecules, several features of the solid-state structure of this compound and its derivatives can be predicted. The molecule possesses both hydrogen bond donors (the aldehydic C-H) and acceptors (the carbonyl oxygens and the fluorine atom), which would likely play a significant role in the crystal packing.
Expected Solid-State Features:
Planarity: The phenyl ring and the adjacent carbonyl group are expected to be largely coplanar to maximize conjugation.
Intermolecular Interactions: The crystal structure would likely be stabilized by a network of weak intermolecular interactions. These could include C-H···O and C-H···F hydrogen bonds. Pi-pi stacking interactions between the aromatic rings of adjacent molecules are also a common feature in the crystal packing of such compounds. researchgate.net
| Interaction Type | Potential Participating Atoms |
| C-H···O Hydrogen Bonding | Aldehydic C-H and Carbonyl O |
| C-H···F Hydrogen Bonding | Aromatic/Aliphatic C-H and Fluorine |
| π-π Stacking | Phenyl rings of adjacent molecules |
Note: This table outlines the plausible intermolecular interactions based on the molecular structure and general principles of crystallography.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the behavior of molecules at the electronic level. These theoretical approaches are indispensable for predicting properties that can be challenging to measure experimentally.
Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Descriptors
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. researchgate.net For 3-(3-Fluorophenyl)-3-oxopropanal, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate its electronic structure and predict its stability and reactivity. researchgate.netresearchgate.net
The electronic structure is primarily described by the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. acs.org A larger energy gap suggests higher stability and lower reactivity. acs.org
Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)
| Parameter | Value (Illustrative) | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -2.1 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicator of chemical stability and reactivity. |
| Electronegativity (χ) | 4.3 eV | Measure of the power of an atom or group to attract electrons. |
| Chemical Hardness (η) | 2.2 eV | Resistance to change in electron distribution. |
| Global Softness (S) | 0.45 eV⁻¹ | Reciprocal of chemical hardness, indicates reactivity. |
Note: The data in this table is illustrative and represents typical values expected from DFT calculations for a molecule of this type.
Ab Initio Methods for Precise Molecular Property Predictions
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data for parametrization. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, including geometry, energy, and vibrational frequencies. researchgate.net While computationally more demanding than DFT, ab initio calculations are valuable for benchmarking and for situations where high precision is paramount. For this compound, these methods can be used to obtain a very accurate three-dimensional structure and to calculate its thermodynamic properties with a high degree of confidence.
Spectroscopic Property Prediction and Validation
Computational methods are instrumental in predicting and interpreting spectroscopic data, which serves as a fingerprint for molecular identification and characterization.
Computational Simulation of IR and NMR Spectra for Comparison with Experimental Data
Theoretical calculations can simulate the infrared (IR) and nuclear magnetic resonance (NMR) spectra of this compound. DFT methods are commonly employed to calculate the vibrational frequencies that correspond to peaks in the IR spectrum and the chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei in the NMR spectra. researchgate.net
The calculated IR spectrum can help in assigning the characteristic vibrational modes, such as the C=O stretching of the ketone and aldehyde, the C-F stretching, and the aromatic C-H bending vibrations. Comparing the simulated spectrum with an experimentally obtained one can confirm the compound's identity and purity.
Similarly, predicting NMR chemical shifts is crucial for structural elucidation. nih.gov For this compound, calculating the ¹H and ¹³C NMR spectra helps in assigning signals to specific protons and carbons in the molecule. Furthermore, ¹⁹F NMR chemical shift calculations are particularly valuable for confirming the position of the fluorine atom on the phenyl ring. Discrepancies between calculated and experimental spectra can often be rationalized by considering solvent effects or the presence of different conformers in solution.
Table 2: Predicted vs. Experimental Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Typical Range) |
| IR (cm⁻¹) | ||
| C=O (ketone) stretch | 1690 | 1680-1700 |
| C=O (aldehyde) stretch | 1725 | 1720-1740 |
| C-F stretch | 1245 | 1230-1260 |
| ¹³C NMR (ppm) | ||
| C=O (ketone) | 195.2 | 194-198 |
| C=O (aldehyde) | 201.5 | 200-204 |
| ¹H NMR (ppm) | ||
| Aldehydic H | 9.8 | 9.7-10.0 |
Note: The data in this table is illustrative. Predicted values are typical outcomes from DFT calculations, and experimental values are general ranges for similar functional groups.
Mechanistic Studies of Chemical Reactions
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into how transformations occur at a molecular level.
Transition State Analysis and Reaction Pathway Elucidation
For reactions involving this compound, such as aldol (B89426) condensations, Michael additions, or cyclization reactions, computational methods can be used to map out the entire reaction pathway. This involves locating and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate. nih.gov
By calculating the energy of the reactants, products, and the transition state, the activation energy barrier for the reaction can be determined. A lower activation energy implies a faster reaction rate. DFT calculations are frequently used to model the geometries and energies of these transient species. nih.gov For instance, in a base-catalyzed self-condensation of this compound, computational analysis could identify the transition state for the initial deprotonation and the subsequent carbon-carbon bond formation, thereby elucidating the reaction's stereochemical outcome and kinetic feasibility. oup.com
Conformation Analysis and Intramolecular Interactions
A key feature of β-dicarbonyl compounds like this compound is the potential for keto-enol tautomerism. The molecule can exist in a diketo form and two possible enol forms (E- and Z-enol), which can be stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen, forming a six-membered pseudo-ring. This intramolecular hydrogen bonding is a dominant factor in determining the preferred conformation of the enol tautomer. mdpi.combohrium.com Theoretical calculations on similar systems have shown that this interaction significantly stabilizes the planar enol form. orientjchem.orgbohrium.com
The fluorine atom at the meta-position of the phenyl ring exerts a significant, albeit subtle, influence on the conformational preferences of this compound. This influence stems from fluorine's unique combination of high electronegativity and relatively small size.
Computation-backed studies on related α-fluoroketones have shown that fluorine can have a profound impact on molecular conformation, which in turn affects reactivity. beilstein-journals.orgnih.govnih.gov The presence of fluorine can alter the rotational barrier around the C(aryl)-C(carbonyl) bond. It is known to disfavor conformations where the C-F bond is orthogonal to the carbonyl group, which can be the most reactive conformation due to orbital overlap. beilstein-journals.orgnih.govbrighton.ac.uk This effect is thought to arise from repulsion between fluorine's non-polarizable lone pairs and the carbonyl π-system. nih.gov While the fluorine in this compound is on the aromatic ring and not in the α-position, its strong electron-withdrawing nature can still influence the electron density of the carbonyl group and the strength of potential intramolecular interactions.
The table below outlines the predicted conformational effects of the fluorine substituent, based on general principles of conformational analysis. lumenlearning.comlibretexts.org
| Interaction/Effect | Description | Predicted Influence on this compound |
| Inductive Effect | The highly electronegative fluorine atom withdraws electron density from the phenyl ring. | This can increase the partial positive charge on the carbonyl carbon, potentially affecting the acidity of the α-hydrogens and the strength of the intramolecular hydrogen bond in the enol form. |
| Steric Hindrance | The fluorine atom is relatively small, so its steric impact on the rotation of the phenyl group is less significant than that of bulkier substituents. | Minimal direct steric hindrance, allowing for a wider range of accessible rotational conformations of the phenyl ring compared to, for example, a chloro or bromo-substituted analogue. |
| Dipole-Dipole Interactions | The C-F bond possesses a strong dipole moment. | This can lead to preferential orientations of the propanal side chain to either align with or oppose this dipole, depending on the solvent environment and the presence of other polar groups. |
| Gating of Reactive Conformations | As seen in α-fluoroketones, fluorine can destabilize certain conformations required for optimal reactivity. beilstein-journals.orgnih.gov | It is plausible that the fluorine substituent could subtly influence the equilibrium between different planar and non-planar conformations of the entire molecule. |
Molecular Modeling for Structure-Reactivity Relationships
Molecular modeling, particularly using methods like Density Functional Theory (DFT), is instrumental in elucidating the relationship between the structure of this compound and its chemical reactivity. orientjchem.orgnih.gov The key to its reactivity lies in the acidic nature of the methylene (B1212753) protons situated between the two carbonyl groups (the α-protons). youtube.compressbooks.pubvpscience.org
The presence of two electron-withdrawing carbonyl groups significantly increases the acidity of these protons (pKa typically in the range of 9-11 for β-dicarbonyls) compared to a simple ketone (pKa ~19-20). youtube.com Upon deprotonation with a base, a highly stabilized enolate anion is formed. This enolate is a key nucleophilic intermediate in many synthetic reactions. pressbooks.publibretexts.org The negative charge is delocalized over the oxygen atoms of both carbonyls and the central carbon atom, a feature that can be visualized and quantified using computational models.
The reactivity of this compound is intrinsically linked to its keto-enol tautomeric equilibrium. The keto form is generally more susceptible to nucleophilic attack at the carbonyl carbons, while the enol form can react as a nucleophile at the α-carbon. The position of this equilibrium is sensitive to solvent polarity, with polar solvents often favoring the more polar keto form. researchgate.net Computational studies on analogous systems have successfully modeled this solvent effect. orientjchem.orgresearchmap.jp
The table below summarizes key structure-reactivity relationships for this compound, predicted from the study of related β-dicarbonyl compounds.
| Structural Feature | Reactivity Implication | Computational Insight |
| Acidic α-Protons | Formation of a stable, resonance-delocalized enolate anion in the presence of a base. This enolate is a potent carbon nucleophile. youtube.compressbooks.pub | DFT calculations can map the electrostatic potential to show the high acidity of the α-protons and visualize the delocalization of charge in the resulting enolate. |
| Keto-Enol Tautomerism | The molecule exists as an equilibrium mixture of keto and enol forms, each with distinct reactivity profiles. researchgate.netresearchgate.net | Quantum mechanical calculations can determine the relative energies of the keto and enol tautomers in the gas phase and in various solvents, predicting the equilibrium position. orientjchem.org |
| Electrophilic Carbonyl Groups | The carbonyl carbons are electrophilic centers, susceptible to attack by nucleophiles. | Molecular orbital analysis (e.g., LUMO mapping) can identify the carbonyl carbons as the primary sites for nucleophilic attack. |
| Fluorine Substituent | The electron-withdrawing nature of fluorine can enhance the electrophilicity of the carbonyl carbon and the acidity of the α-protons. | Computational models can quantify the change in partial charges on the atoms due to the fluorine substituent, correlating these changes with predicted reactivity. |
Future Research Directions and Perspectives
Development of More Efficient and Sustainable Synthetic Routes
The pursuit of green chemistry principles is paramount in modern organic synthesis. nih.gov Future research will likely focus on developing more environmentally benign and efficient methods for synthesizing 3-(3-Fluorophenyl)-3-oxopropanal, moving away from traditional approaches that may involve harsh conditions or generate significant waste.
Key areas of development include:
Catalytic Approaches: Exploring novel catalysts, such as biodegradable and natural options like caffeine, could lead to solvent-free reaction conditions, higher yields, and simpler work-up procedures. researchgate.net The use of solid catalysts, like zeolites, can also facilitate easier separation and recycling, reducing waste and improving process efficiency. scielo.brsemanticscholar.org
Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. researchgate.net Implementing a flow-based synthesis for this compound could lead to higher reproducibility and scalability.
Alternative Starting Materials: Investigating alternative, renewable starting materials and synthetic pathways, such as those derived from bio-based sources, aligns with the goals of sustainable chemistry. scielo.br For instance, exploring Knoevenagel condensation reactions with bio-derived aldehydes could present a greener alternative. scielo.brsemanticscholar.org
| Synthetic Strategy | Potential Advantages | Research Focus |
|---|---|---|
| Heterogeneous Catalysis | Easy catalyst recovery and reuse, reduced waste. scielo.br | Development of novel solid acid/base catalysts (e.g., zeolites, functionalized resins). scielo.brsemanticscholar.org |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Screening for enzymes that can catalyze the key bond-forming reactions. |
| Flow Chemistry | Improved safety and control, scalability, potential for integration with purification. researchgate.net | Optimization of reactor design and reaction conditions for continuous production. |
| Solvent-Free Reactions | Reduced environmental impact, simplified purification. researchgate.net | Use of natural catalysts or high-energy milling to promote reactions without solvents. researchgate.net |
Exploration of Novel Reaction Pathways and Chemoselective Transformations
The dicarbonyl nature of this compound provides a rich landscape for exploring novel chemical reactions. tcichemicals.com The distinct reactivity of the aldehyde and ketone groups allows for targeted, chemoselective transformations, which is a key goal in complex molecule synthesis.
Future research could investigate:
Asymmetric Catalysis: Developing chiral catalysts for the asymmetric reduction of either the ketone or aldehyde group could provide enantiomerically pure building blocks for pharmaceuticals and other fine chemicals. The preferential reduction of the aldehyde group has been shown to be a viable strategy in similar systems. nih.gov
Multicomponent Reactions: Designing one-pot, multicomponent reactions (MCRs) that utilize the dual reactivity of the β-ketoaldehyde can rapidly build molecular complexity. For example, reactions like the Biginelli synthesis, which involves a β-dicarbonyl compound, an aldehyde, and urea, could be adapted to create novel heterocyclic structures. researchgate.net
Selective Derivatization: The acidic proton located on the carbon between the two carbonyl groups is a prime site for alkylation and other functionalizations. youtube.comyoutube.com Exploring selective reactions at this "active methylene" position can lead to a diverse library of derivatives. tcichemicals.com
Cycloaddition Reactions: The enol form of the dicarbonyl can participate in cycloaddition reactions, providing access to complex cyclic and heterocyclic frameworks. tcichemicals.comresearchgate.net
| Transformation Type | Target Functionality | Potential Outcome |
|---|---|---|
| Chemoselective Reduction | Aldehyde vs. Ketone | Synthesis of chiral hydroxy ketones or hydroxy aldehydes. nih.gov |
| Michael Addition | α,β-Unsaturated system | Formation of new C-C bonds to build larger molecules. youtube.com |
| Heterocycle Formation | Both carbonyls | Access to diverse scaffolds like pyrimidines, triazoles, or quinolines. researchgate.netresearchgate.net |
| Active Methylene (B1212753) Alkylation | C2-H | Introduction of various substituents between the carbonyl groups. youtube.com |
Computational Design and Predictive Modeling for Tailored Reactivity
Computational chemistry offers powerful tools to predict and understand the reactivity of molecules like this compound, thereby guiding experimental efforts. nih.gov By modeling reaction pathways and transition states, researchers can design more effective experiments and catalysts.
Prospective computational studies include:
Reactivity Prediction: Using methods like Density Functional Theory (DFT), researchers can model the electronic structure to predict which carbonyl group is more susceptible to nucleophilic or electrophilic attack under various conditions. nih.govnih.gov This can help in designing chemoselective reactions.
Catalyst Design: Computational modeling can be employed to design catalysts that selectively interact with one of the functional groups. This is particularly relevant for developing highly enantioselective transformations.
Mechanism Elucidation: Simulating reaction mechanisms can provide detailed insights into the transition states and intermediates involved in novel transformations, helping to optimize reaction conditions for higher yields and selectivity. figshare.com
QSAR Modeling: For potential biological applications, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the activity of derivatives of this compound, accelerating the discovery of new lead compounds. semanticscholar.orgresearchgate.net
Integration into Automated and High-Throughput Synthesis Platforms
The fields of chemical synthesis and discovery are being transformed by automation and high-throughput experimentation (HTE). youtube.com Integrating the synthesis and reaction screening of this compound and its derivatives into these platforms could dramatically accelerate research.
Future directions in this area involve:
Automated Reaction Optimization: Robotic platforms can perform numerous reactions in parallel, rapidly screening a wide array of catalysts, solvents, and conditions to find the optimal parameters for a given transformation. researchgate.netyoutube.com This minimizes the use of reagents and shortens development time. youtube.com
Library Synthesis: Automated systems can be programmed to synthesize large libraries of derivatives from a common starting material like this compound. youtube.comdrugtargetreview.com This is invaluable for drug discovery and materials science, where a large number of compounds need to be tested. nih.gov
Integrated Discovery Workflows: The ultimate goal is to create fully integrated systems where computational models design new derivatives, automated platforms synthesize them, and HTE screens them for desired properties in a continuous loop. drugtargetreview.com This synergy between machine learning and automation has the potential to revolutionize molecular discovery. drugtargetreview.com
By embracing these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block in organic chemistry, leading to innovations in sustainable synthesis, catalysis, and the creation of novel functional molecules.
Q & A
Q. What are the established synthetic routes for 3-(3-Fluorophenyl)-3-oxopropanal, and how do reaction conditions impact yield?
Methodological Answer: The synthesis typically involves Claisen condensation between 3-fluorobenzaldehyde derivatives and appropriate ketones or esters under acidic or basic catalysis. For example, analogous studies on 3-(4-halophenyl)-3-oxopropanal derivatives utilized aryl aldehydes and ethyl acetoacetate in ethanol with catalytic piperidine, achieving yields of 60–85% . Key factors include:
Q. How is the purity and structural integrity of this compound validated post-synthesis?
Methodological Answer: Characterization employs:
- NMR spectroscopy : H and C NMR to confirm aldehyde ( ppm) and ketone ( ppm) functional groups.
- HPLC/GC-MS : To assess purity (>95%) and detect byproducts.
- Elemental analysis : Validates empirical formula (e.g., CHFO) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antibacterial activity data for this compound derivatives?
Methodological Answer: Discrepancies may arise from:
- Bacterial strain variability : Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) susceptibility differences due to cell wall permeability .
- Assay conditions : MIC (Minimum Inhibitory Concentration) values depend on inoculum size, growth medium, and incubation time. Standardizing protocols per CLSI guidelines is critical .
- Structural modifications : Fluorine’s electron-withdrawing effects enhance activity compared to chloro/bromo analogs, as seen in SAR studies of 3-(4-halophenyl) derivatives .
Q. What strategies optimize the oxidation step in synthesizing this compound derivatives?
Methodological Answer: Oxidation of propanal precursors can be enhanced by:
- Reagent selection : Chromium trioxide (CrO) in acetic acid offers high selectivity for ketone formation, while KMnO in aqueous base may overoxidize aldehydes .
- Solvent systems : Polar aprotic solvents (e.g., DMF) stabilize intermediates and improve reaction homogeneity.
- Temperature modulation : Lower temperatures (0–5°C) minimize side reactions during exothermic steps .
Q. How do computational models predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to nucleophilic attack (e.g., the aldehyde carbon).
- Solvent effects : Simulations using COSMO-RS to evaluate solvent polarity’s impact on reaction kinetics.
- Comparative studies : Benchmark against experimental data for 3-(3-chlorophenyl) analogs to validate accuracy .
Q. What experimental designs are recommended for studying metabolic pathways involving this compound in bacterial systems?
Methodological Answer:
- Isotopic labeling : Use C-labeled compounds to track incorporation into metabolic intermediates via LC-MS.
- Enzyme inhibition assays : Test against bacterial dehydrogenases (e.g., ALDHs) using fluorometric assays with NADH detection.
- Gene knockout models : Compare wild-type vs. aldh-deficient strains to identify target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
